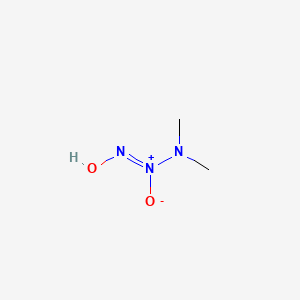
(Z)-dimethylamino-hydroxyimino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-dimethylamino-hydroxyimino-oxidoazanium is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-dimethylamino-hydroxyimino-oxidoazanium typically involves the reaction of dimethylamine with hydroxylamine and an oxidizing agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques is common to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-dimethylamino-hydroxyimino-oxidoazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert it into different amines and hydroxylamines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and hydroxylamines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(Z)-dimethylamino-hydroxyimino-oxidoazanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-dimethylamino-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its effects are mediated through the modification of functional groups in target molecules, leading to changes in their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Z)-dimethylamino-hydroxyimino-oxidoazanium include:
- Dimethylamine
- Hydroxylamine
- Oxidoazanium derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a compound of significant interest.
Properties
Molecular Formula |
C2H7N3O2 |
|---|---|
Molecular Weight |
105.10 g/mol |
IUPAC Name |
(Z)-dimethylamino-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C2H7N3O2/c1-4(2)5(7)3-6/h6H,1-2H3/b5-3- |
InChI Key |
YBXLZPKLTJPBNV-HYXAFXHYSA-N |
Isomeric SMILES |
CN(C)/[N+](=N/O)/[O-] |
Canonical SMILES |
CN(C)[N+](=NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















